molecular formula C17H13ClN4O B2525988 (E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285537-50-9

(E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2525988
CAS No.: 1285537-50-9
M. Wt: 324.77
InChI Key: YHPNTUWFRSDREG-YBFXNURJSA-N
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Description

(E)-N’-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base compound known for its diverse applications in various fields, including chemistry, biology, and medicine. Schiff bases are characterized by the presence of an azomethine group (-C=N-), which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasonic or microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-N’-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N’-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets through the azomethine group. The compound can form stable complexes with metal ions, which can inhibit microbial growth or cancer cell proliferation by interfering with essential biological processes. The azomethine group also facilitates the adsorption of the compound on metal surfaces, providing corrosion protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structure, which combines the pyrazole ring with the azomethine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and its potential as a corrosion inhibitor further distinguish it from other similar compounds .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-14-8-6-12(7-9-14)11-19-22-17(23)16-10-15(20-21-16)13-4-2-1-3-5-13/h1-11H,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPNTUWFRSDREG-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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